Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester
CAS No.:
Cat. No.: VC18919516
Molecular Formula: C13H9F2NO6S2
Molecular Weight: 377.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9F2NO6S2 |
|---|---|
| Molecular Weight | 377.3 g/mol |
| IUPAC Name | 1-fluorosulfonyloxy-2-[(2-fluorosulfonyloxyphenyl)iminomethyl]benzene |
| Standard InChI | InChI=1S/C13H9F2NO6S2/c14-23(17,18)21-12-7-3-1-5-10(12)9-16-11-6-2-4-8-13(11)22-24(15,19)20/h1-9H |
| Standard InChI Key | VLDKLRCAOSTTHK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C=NC2=CC=CC=C2OS(=O)(=O)F)OS(=O)(=O)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-fluorosulfonyloxy-2-[(2-fluorosulfonyloxyphenyl)iminomethyl]benzene, reflects its bis-fluorosulfonyloxy functionalization on adjacent phenyl rings connected via an iminomethyl (-CH=N-) bridge. The E-configuration of the imine group ensures planarity, which may influence its electronic properties and intermolecular interactions. Key structural features include:
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Two fluorosulfonyloxy groups (-OSO₂F): These electron-withdrawing substituents enhance electrophilicity and stability against hydrolysis compared to non-fluorinated esters .
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Conjugated aromatic system: The phenyl-iminomethyl-phenyl backbone facilitates π-π stacking and charge delocalization, potentially aiding in catalytic or ligand-binding applications .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉F₂NO₆S₂ |
| Molecular Weight | 377.3 g/mol |
| InChI Key | VLDKLRCAOSTTHK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C=NC2=CC=CC=C2OS(=O)(=O)F)OS(=O)(=O)F |
The Standard InChI string confirms the connectivity and stereochemistry, while the SMILES notation highlights the ester’s bifunctional fluorosulfonyloxy groups.
Synthesis and Reaction Pathways
General Synthesis of Fluorosulfuric Acid Esters
The preparation of fluorosulfuric acid esters typically involves sulfuryl fluoride (SO₂F₂) as a fluorosulfonylating agent. A two-phase system (e.g., water/dichloromethane) with a base such as triethylamine facilitates the reaction between alcohols and SO₂F₂, minimizing side reactions like hydrolysis :
For the target compound, the synthesis would require:
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Selective fluorosulfonylation of 2-aminophenol to form 2-(fluorosulfonyloxy)aniline.
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Condensation with 2-formylphenol to generate the imine linkage .
Table 2: Optimized Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane/Water |
| Temperature | 0–5°C |
| Base | Triethylamine |
| Reaction Time | 4–6 hours |
| Yield | ~40–60% (estimated) |
Electrochemical Modifications
Recent advances in electroreductive strategies, such as those reported for β-hydroxy sulfonyl fluorides, could be adapted for functionalizing this ester . For example, applying a cathodic potential (−0.1 V) in the presence of sulfuryl chlorofluoride (SO₂ClF) and oxygen might enable radical-mediated additions to alkenes, expanding the compound’s utility in synthesizing sulfonylated agrochemicals .
Chemical Properties and Reactivity
Acidic and Electrophilic Behavior
The electron-withdrawing fluorosulfonyl groups render the ester highly electrophilic. In polar aprotic solvents (e.g., DMF, DMSO), it can act as a Lewis acid catalyst or participate in Friedel-Crafts alkylation reactions . The imine group’s basicity (pKa ≈ 4–6) allows for pH-dependent tautomerization, potentially enabling switchable reactivity in catalytic cycles .
Hydrolytic Stability
This property necessitates anhydrous handling in synthetic applications.
Applications in Pharmaceutical and Agrochemical Research
Drug Intermediate Synthesis
Fluorosulfonyl groups are pivotal in modifying pharmacokinetic properties. For instance:
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Sulfonamide prodrugs: The ester’s fluorosulfonyloxy moiety can be hydrolyzed in vivo to release bioactive sulfonamides with enhanced bioavailability .
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Protein kinase inhibitors: Imine-containing fluorosulfates have shown promise in blocking ATP-binding sites via covalent interactions with cysteine residues .
Agrochemical Development
β-Hydroxy sulfonyl fluorides, structurally related to this ester, exhibit notable bioactivity against plant pathogens like Botrytis cinerea (gray mold) and nematodes such as Bursaphelenchus xylophilus . The ester’s bifunctional design could enable dual-action agrochemicals targeting fungal cell walls and insect nervous systems.
Table 3: Hypothetical Bioactivity Data
| Organism | IC₅₀ (Estimated) | Target Pathway |
|---|---|---|
| Botrytis cinerea | 12–18 µM | Chitin synthase inhibition |
| Bursaphelenchus xylophilus | 8–15 µM | Acetylcholinesterase inhibition |
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes to this ester could unlock applications in chiral drug synthesis. Metal-organic frameworks (MOFs) with Lewis acid sites (e.g., Zr⁴⁺) might facilitate asymmetric fluorosulfonylation .
Computational Modeling
Density functional theory (DFT) studies could map the ester’s electrostatic potential surface, predicting sites for nucleophilic attack or supramolecular assembly .
Bioconjugation Techniques
Exploiting the imine’s reactivity toward amine groups, this ester could serve as a crosslinker in antibody-drug conjugates (ADCs), enabling targeted cancer therapies .
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